molecular formula C9H14O4 B14527094 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 62644-40-0

2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one

Cat. No.: B14527094
CAS No.: 62644-40-0
M. Wt: 186.20 g/mol
InChI Key: IFARUJDUXZXDAS-UHFFFAOYSA-N
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Description

2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[410]heptan-5-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the formation of its bicyclic core through cyclization reactions. One common method involves the reaction of appropriate precursors under acidic or basic conditions to form the dioxabicycloheptane ring system. The methoxy and propan-2-yl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • Glyceraldehyde acetonide
  • Tetraoxaspiroundecanes

Uniqueness

2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to its specific bicyclic structure and the presence of both methoxy and propan-2-yl groups. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

62644-40-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C9H14O4/c1-4(2)6-5(10)7-8(12-7)9(11-3)13-6/h4,6-9H,1-3H3

InChI Key

IFARUJDUXZXDAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)C2C(O2)C(O1)OC

Origin of Product

United States

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